molecular formula C18H22N4O B5343665 (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Cat. No.: B5343665
M. Wt: 310.4 g/mol
InChI Key: SGYJUWGXDQRXMC-VMPITWQZSA-N
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Description

(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylpropenyl group

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-20-17(9-10-19-20)18(23)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-10H,11-15H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYJUWGXDQRXMC-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones . The piperazine ring is then introduced through nucleophilic substitution reactions. The phenylpropenyl group is added via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to the pyrazole and piperazine rings can lead to compounds with significant biological activity .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .

Mechanism of Action

The mechanism of action of (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The phenylpropenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-METHYL-1H-PYRAZOL-5-YL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE apart from similar compounds is its unique combination of functional groups. The presence of both the pyrazole and piperazine rings, along with the phenylpropenyl group, provides

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